1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol
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Overview
Description
1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H14BrNO2. This compound features a bromine atom, a methoxy group, and an amino alcohol moiety, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other oxidizing agents.
Reduction: LiAlH4, hydrogenation with Pd/C.
Substitution: Nucleophiles like OH-, NH3, or other amines.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino alcohol moiety allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bromine and methoxy groups may enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
3-Amino-3-(3-methoxyphenyl)propan-1-ol: Similar structure but lacks the bromine atom.
2-Propanone, 1-(4-methoxyphenyl)-: Contains a methoxy group but differs in the functional groups attached to the propanone backbone
Uniqueness: 1-Amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H14BrNO2 |
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Molecular Weight |
260.13 g/mol |
IUPAC Name |
1-amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-14-10-3-2-7(5-9(10)11)4-8(13)6-12/h2-3,5,8,13H,4,6,12H2,1H3 |
InChI Key |
MWKAVVCCIVIIAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)O)Br |
Origin of Product |
United States |
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